molecular formula C17H19N B8709552 1-Benzhydryl-2-methylazetidine

1-Benzhydryl-2-methylazetidine

Cat. No.: B8709552
M. Wt: 237.34 g/mol
InChI Key: BKTLZMDEVMKAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-2-methylazetidine is a useful research compound. Its molecular formula is C17H19N and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

1-Benzhydryl-2-methylazetidine has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that compounds with similar structures can exhibit various biological activities, including analgesic and anti-inflammatory effects. For instance, studies on azetidine derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders .

Case Study: Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with specific receptors. Preliminary data suggest that this compound may bind effectively to certain opioid receptors, indicating potential for development as a pain management drug . Further research is necessary to elucidate the exact mechanisms and therapeutic potential.

The properties of this compound also lend themselves to applications in material science. Its ability to form stable polymers through ring-opening reactions has been explored, potentially leading to new materials with desirable mechanical properties.

Case Study: Polymerization Techniques
Research has demonstrated that this compound can undergo polymerization under specific conditions, resulting in materials that exhibit enhanced thermal stability and mechanical strength. These materials could find applications in coatings and composites .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-benzhydryl-2-methylazetidine

InChI

InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3

InChI Key

BKTLZMDEVMKAPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine benzhydrylamine (27.5 g=0.15 ml), 1,3-dibromobutane (40.5 g=0.19 mol) and sodium carbonate (28 g=0.33 mol) in 250 ml acetonitrile. Reflux 24 hours, allow to cool, filter and concentrate. Dissolve the residue in ether and wash with 1% sodium carbonate solution. Dry, concentrate and distill to obtain the product, boiling point 110°-115° C./0.1 mm pressure.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
40.5 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.